Cas no 2309455-61-4 (3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine)

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 2309455-61-4
- EN300-6764508
- 3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine
- 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine
-
- インチ: 1S/C10H11F2NO/c1-14-9-4-7(2-3-8(9)11)10(12)5-13-6-10/h2-4,13H,5-6H2,1H3
- InChIKey: CESPRJXWLGYXGF-UHFFFAOYSA-N
- ほほえんだ: FC1(C2C=CC(=C(C=2)OC)F)CNC1
計算された属性
- せいみつぶんしりょう: 199.08087030g/mol
- どういたいしつりょう: 199.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6764508-0.1g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.1g |
$1320.0 | 2025-03-12 | |
Enamine | EN300-6764508-5.0g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 5.0g |
$4349.0 | 2025-03-12 | |
Enamine | EN300-6764508-0.05g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.05g |
$1261.0 | 2025-03-12 | |
Enamine | EN300-6764508-10.0g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 10.0g |
$6450.0 | 2025-03-12 | |
Enamine | EN300-6764508-0.5g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.5g |
$1440.0 | 2025-03-12 | |
Enamine | EN300-6764508-0.25g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 0.25g |
$1381.0 | 2025-03-12 | |
Enamine | EN300-6764508-2.5g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 2.5g |
$2940.0 | 2025-03-12 | |
Enamine | EN300-6764508-1.0g |
3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine |
2309455-61-4 | 95.0% | 1.0g |
$1500.0 | 2025-03-12 |
3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidineに関する追加情報
Professional Introduction to Compound with CAS No. 2309455-61-4 and Product Name: 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine
The compound identified by the CAS number 2309455-61-4 and the product name 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine represents a significant advancement in the field of medicinal chemistry. This azetidine derivative, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of fluorine atoms at the 3-position and 4-position of the phenyl ring, along with a methoxy group, contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for further chemical modifications.
In recent years, there has been a growing interest in fluorinated heterocycles as pharmacophores due to their ability to enhance metabolic stability, binding affinity, and oral bioavailability of drug candidates. The compound 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine exemplifies this trend, as it combines the advantages of azetidine with strategic fluorination patterns. This molecular design not only improves the compound's solubility and lipophilicity but also allows for fine-tuning of its pharmacological properties through structural modifications.
One of the most compelling aspects of this compound is its potential role in the development of treatments for neurological disorders. Azetidine derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) receptors. The introduction of fluorine atoms can further enhance the interaction with these receptors, leading to improved efficacy and selectivity. Recent research has demonstrated that fluorinated azetidines can act as positive allosteric modulators (PAMs) for GABA-A receptors, which could be beneficial in conditions such as epilepsy and anxiety disorders.
The fluorine atoms in 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine also contribute to its stability under various physiological conditions, which is a critical factor for drug candidates. Fluorine's high electronegativity can influence electronic distributions within the molecule, leading to enhanced resistance to degradation by metabolic enzymes. This property is particularly valuable in designing drugs that require longer half-lives or more stable interactions with biological targets.
Furthermore, the methoxy group at the 3-position of the phenyl ring adds another layer of functionality to this compound. Methoxy groups are known to participate in hydrogen bonding interactions, which can be crucial for binding affinity and specificity. In medicinal chemistry, methoxy substitution often enhances solubility and bioavailability while maintaining or improving target engagement. The combination of fluorine and methoxy groups in 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine creates a versatile scaffold that can be further optimized for specific therapeutic applications.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. By leveraging quantum mechanical calculations and molecular dynamics simulations, researchers can gain insights into how 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine behaves within biological systems. These studies have highlighted its potential as a lead compound for further development, particularly in targeting enzymes involved in cancer metabolism. For instance, fluorinated azetidines have been shown to inhibit kinases that are overexpressed in certain tumor types, offering a promising avenue for anticancer therapy.
The synthesis of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine presents unique challenges due to the need for precise functionalization at multiple positions on the azetidine ring. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing fluorine atoms at desired locations while maintaining high yields and purity. These advances have opened up new possibilities for designing derivatives with tailored pharmacological profiles.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Fluorinated heterocycles have been increasingly studied for their anti-inflammatory properties, often by modulating signaling pathways such as NFκB (nuclear factor kappa B). Preliminary data suggest that derivatives of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine can inhibit pro-inflammatory cytokine production without affecting normal immune responses. This selective targeting makes it an attractive candidate for developing treatments that address inflammation without compromising overall immune function.
In conclusion, 2309455-61-4 and its corresponding product name, 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine, represent a significant contribution to modern medicinal chemistry. The strategic placement of fluorine atoms and methoxy groups on an azetidine backbone provides a rich framework for developing novel therapeutic agents with enhanced stability and bioactivity. As research continues to uncover new applications for this class of compounds, 2309455-61-4 is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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